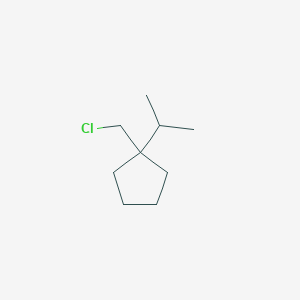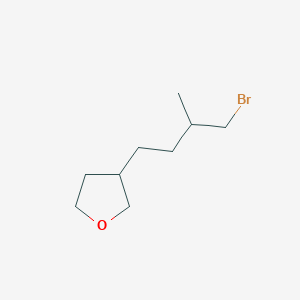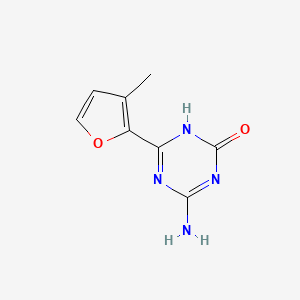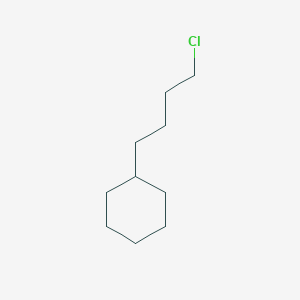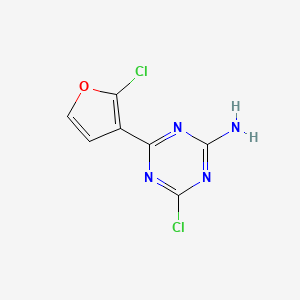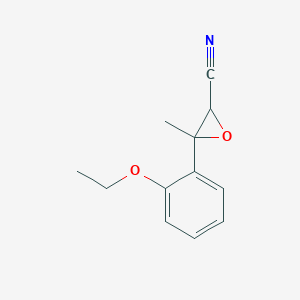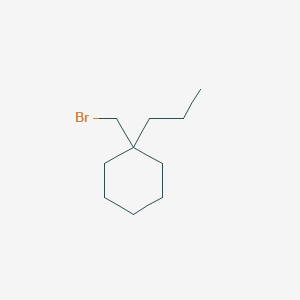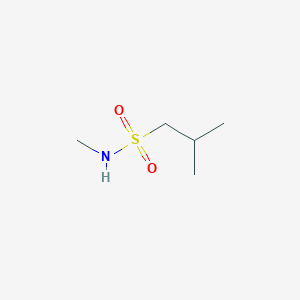
N,2-dimethylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethylpropane-1-sulfonamide is an organic compound with the molecular formula C5H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,2-dimethylpropane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator. This method is efficient and environmentally friendly, providing good yields of the desired sulfonamide product .
Another method involves the direct synthesis from thiols through a one-pot NH and O transfer process using ammonium carbamate (NH2CO2NH4) as the nitrogen source and methanol (MeOH) as the oxygen source and reaction medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,2-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,2-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Sulfonamide derivatives, including this compound, are explored for their potential as antibacterial and anticancer agents.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals
Mecanismo De Acción
The mechanism of action of N,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: A commonly used sulfonamide in veterinary medicine.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim to treat bacterial infections
Uniqueness
N,2-dimethylpropane-1-sulfonamide is unique due to its specific structural features, such as the presence of two methyl groups on the propane backbone. This structural variation can influence its reactivity and biological activity, making it distinct from other sulfonamides.
Propiedades
Fórmula molecular |
C5H13NO2S |
|---|---|
Peso molecular |
151.23 g/mol |
Nombre IUPAC |
N,2-dimethylpropane-1-sulfonamide |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)4-9(7,8)6-3/h5-6H,4H2,1-3H3 |
Clave InChI |
OMHBAVUWXIFNAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CS(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


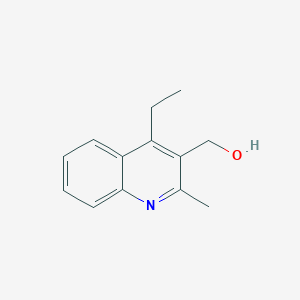
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)
